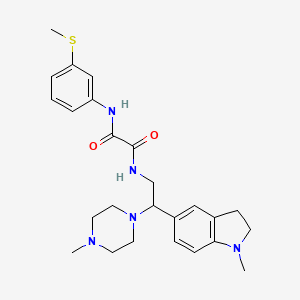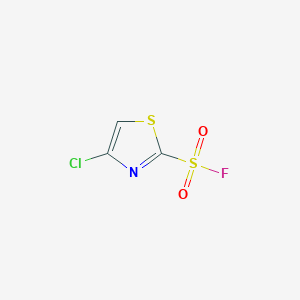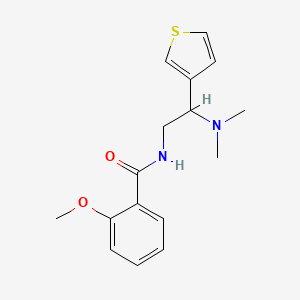![molecular formula C15H14N4O2 B2776226 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol CAS No. 1553969-90-6](/img/structure/B2776226.png)
4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol” is a complex organic compound. It belongs to the family of compounds where an -OH group is attached directly to a benzene ring . The molecule contains a phenol moiety, which is a benzene ring substituted with a hydroxyl group .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of similar compounds involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid . Another method involves condensing methyl benzoate and methyl salicylate with various substituents .Chemical Reactions Analysis
Phenolic compounds like “this compound” are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenolic compounds generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also moderately soluble in water .Applications De Recherche Scientifique
Synthesis and Biological Activity
Triazole compounds have been synthesized and evaluated for their potential in various biological and chemical applications. For instance, triazole Schiff bases and their metal complexes have demonstrated significant bioactivity, including antioxidant, enzyme inhibition, and antimicrobial properties. The coordination with metal ions such as Fe(II), Co(II), Cu(II), Ni(II), and Zn(II) has been shown to enhance these properties, with computational studies further elucidating the molecular stability and bond strength of these compounds (Sumrra et al., 2018).
Catalytic Activity
The encapsulation of metal complexes in zeolites, involving triazole Schiff bases, has shown promise in catalytic applications, such as the hydroxylation of phenol, demonstrating moderate activity with excellent selectivity (Abbo & Titinchi, 2010). This highlights the potential for triazole derivatives in facilitating chemical transformations.
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal activities of triazole derivatives. For example, new 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate activities against various test microorganisms, indicating their potential as effective antimicrobial agents (Bektaş et al., 2010).
Antioxidant Properties
The antioxidant properties of triazole compounds have been investigated, with some compounds showing promise as antioxidant additives for lubricating oils. This suggests potential applications in industrial settings to enhance the longevity and performance of machinery (Amer et al., 2011).
Mécanisme D'action
Orientations Futures
Phenolic compounds have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants are being explored . The development of efficient methods for their synthesis and modern and accurate methods for their detection and analysis will continue .
Propriétés
IUPAC Name |
4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-11-2-1-3-13(8-11)21-9-14-17-15(19-18-14)10-4-6-12(20)7-5-10/h1-8,20H,9,16H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZTYLWPYCMSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2776143.png)
![3-(benzylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)propanamide](/img/structure/B2776144.png)

![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2776146.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2776147.png)

![3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2776151.png)
![6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine](/img/structure/B2776153.png)
![3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776155.png)
![3-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776156.png)


![butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2776165.png)
